molecular formula C9H11ClN2O B8372358 Ethyl 2-(2-chloropyridin-3-yl)acetimidate

Ethyl 2-(2-chloropyridin-3-yl)acetimidate

Cat. No. B8372358
M. Wt: 198.65 g/mol
InChI Key: ZYURYUABYVWOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-chloropyridin-3-yl)acetimidate is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-chloropyridin-3-yl)acetimidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-chloropyridin-3-yl)acetimidate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(2-chloropyridin-3-yl)acetimidate

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

ethyl 2-(2-chloropyridin-3-yl)ethanimidate

InChI

InChI=1S/C9H11ClN2O/c1-2-13-8(11)6-7-4-3-5-12-9(7)10/h3-5,11H,2,6H2,1H3

InChI Key

ZYURYUABYVWOGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC1=C(N=CC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Through a cooled solution of 2-(2-chloropyridin-3-yl)acetonitrile (Synthesis (6), 528-30, 1992) (1.7 g, 11.1 mmol), ethanol (1.0 mL, 16.7 mmol), and dichloromethane (25 mL) was bubbled HCl gas at 0° C. for 30 minutes. After standing at 4° C. for 24 hours, the reaction mixture was concentrated, and the residue was triturated with diethyl ether. The precipitate was collected and dried to obtain the titled compound. MS (ESI+) m/z 199 (M+H)+.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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